6-Fluoro-4-methylcinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-4-methylcinnoline is a heterocyclic organic compound characterized by a closed carbon atom ring with a nitrogen atom as a heteroatom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-methylcinnoline typically involves the reaction of 4-methylcinnoline with fluorinating agents. One common method is the fluorination of 4-methylcinnoline using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography, helps in obtaining high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-4-methylcinnoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert this compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted cinnoline compounds .
Scientific Research Applications
6-Fluoro-4-methylcinnoline has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-methylcinnoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom plays a crucial role in enhancing its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
- 4-Methylcinnoline
- 6-Fluoro-4-hydroxycinnoline
- 6-Fluoro-4-methylquinoline
Comparison: 6-Fluoro-4-methylcinnoline stands out due to its unique combination of a fluorine atom and a methyl group, which imparts distinct chemical and biological propertiesSimilarly, 6-Fluoro-4-hydroxycinnoline and 6-Fluoro-4-methylquinoline share some structural similarities but differ in their functional groups, leading to variations in their chemical behavior and applications .
Properties
CAS No. |
5376-23-8 |
---|---|
Molecular Formula |
C9H7FN2 |
Molecular Weight |
162.16 g/mol |
IUPAC Name |
6-fluoro-4-methylcinnoline |
InChI |
InChI=1S/C9H7FN2/c1-6-5-11-12-9-3-2-7(10)4-8(6)9/h2-5H,1H3 |
InChI Key |
UUUOZVSSMNBSEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=NC2=C1C=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.